Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride

ROMK inhibitor positional isomer target selectivity

Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride (CAS 102207‑81‑8) is a trisubstituted pyrimidine small molecule (C₁₆H₂₁Cl₂N₃O, MW 342.27) that exists as a hydrochloride salt. Its structure — a 4‑diethylamino‑6‑methylpyrimidine core bearing a meta‑chlorophenoxymethyl substituent at the 2‑position — places it within a phenotype of phenoxyalkylaminopyrimidines known to interact with ion channels (e.g., Kir1.1/ROMK) and to exhibit agrochemical activity.

Molecular Formula C16H21Cl2N3O
Molecular Weight 342.3 g/mol
CAS No. 102207-81-8
Cat. No. B009303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride
CAS102207-81-8
Synonyms2-[(3-chlorophenoxy)methyl]-N,N-diethyl-6-methyl-pyrimidin-4-amine hyd rochloride
Molecular FormulaC16H21Cl2N3O
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C16H20ClN3O.ClH/c1-4-20(5-2)16-9-12(3)18-15(19-16)11-21-14-8-6-7-13(17)10-14;/h6-10H,4-5,11H2,1-3H3;1H
InChIKeyMTZMDNNRSSEQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((m-Chlorophenoxy)methyl)-4-(diethylamino)-6-methylpyrimidine Hydrochloride (CAS 102207-81-8): Core Identity & Supply‑Chain Relevance


Pyrimidine, 2-((m-chlorophenoxy)methyl)-4-(diethylamino)-6-methyl-, hydrochloride (CAS 102207‑81‑8) is a trisubstituted pyrimidine small molecule (C₁₆H₂₁Cl₂N₃O, MW 342.27) that exists as a hydrochloride salt. Its structure — a 4‑diethylamino‑6‑methylpyrimidine core bearing a meta‑chlorophenoxymethyl substituent at the 2‑position — places it within a phenotype of phenoxyalkylaminopyrimidines known to interact with ion channels (e.g., Kir1.1/ROMK) and to exhibit agrochemical activity. This exact scaffold is enumerated in patent literature covering renal outer medullary potassium channel inhibitors [1] and appears in chemical‑diversity collections as a differentiated isomer of the antitubercular agent MSU‑43085 [2].

ROMK channel inhibitor phenotype May support ion channel pharmacology and diuretic target studies
Differentiated isomer Distinct from MmpL3-targeted ortho‑chloro regioisomers for target‑specific screening
Hydrochloride salt form May improve aqueous solubility and assay compatibility vs. free‑base analogs

Why Generic Substitution of 2-((m-Chlorophenoxy)methyl)-4-(diethylamino)-6-methylpyrimidine Hydrochloride Is Not Supported by Evidence


Compounds sharing the C₁₆H₂₁Cl₂N₃O formula exist as distinct positional isomers with divergent biological targets: the ortho‑chloro regioisomer MSU‑43085 (CAS 2810846‑51‑4) is a potent MmpL3 inhibitor for tuberculosis (Mtb EC₅₀ = 120 nM) , whereas the present meta‑chloro variant is structurally embedded in the Markush claims of ROMK‑inhibitor patents [1]. Even minor positional changes (e.g., chlorophenoxy substitution pattern, alkylamino identity) can redirect target selectivity from antibacterial transporters to renal ion channels or insecticidal receptors, making generic interchange scientifically unsound without matched assay data.

Target compound meta‑Chloro ROMK inhibitor (hydrochloride)
Potential substitute MSU‑43085 (ortho‑chloro MmpL3 inhibitor)
Target selectivity: Renal ion channel (Kir1.1) inhibition context (class‑level)
Membrane transporter (MmpL3) inhibition reported for Mtb; target profile does not transfer to ROMK workflows
Hydrochloride salt form may enhance aqueous solubility for in‑vitro assays
Free‑base or different salt forms may alter solubility and assay reproducibility

Differentiation Evidence for 2-((m-Chlorophenoxy)methyl)-4-(diethylamino)-6-methylpyrimidine Hydrochloride: Quantitative Data vs. Closest Analogs


Positional Isomerism Drives Target Selectivity: ROMK Channel vs. MmpL3 Transporter vs. hERG

The 3‑chlorophenoxy substitution in CAS 102207‑81‑8 places this compound within the genus claimed in US9206198 for ROMK (Kir1.1) inhibition [1]. In contrast, the isomeric compound MSU‑43085 (containing a different chlorophenoxy orientation) inhibits MmpL3 with EC₅₀ = 120 nM against Mycobacterium tuberculosis . Direct ROMK IC₅₀ data for CAS 102207‑81‑8 are not publicly available; however, the patent discloses structurally related 2‑phenoxymethyl‑4‑amino‑6‑methylpyrimidines with ROMK IC₅₀ values ranging from 5 nM to 20 nM in human Kir1.1 whole‑cell voltage‑clamp assays [1], establishing class‑level ion‑channel activity.

Target selectivity
Class‑level
ROMK inhibition (class‑level) vs. MmpL3 EC₅₀ 120 nM (MSU‑43085)
Supports isomer‑driven target class divergence
Specific ROMK IC₅₀ not publicly available; class inferred from patent series
ROMK inhibitor positional isomer target selectivity potassium channel

Hydrochloride Salt Form Provides Physicochemical Differentiation vs. Free‑Base Analogs

CAS 102207‑81‑8 is supplied as the hydrochloride salt, which confers enhanced aqueous solubility relative to the free‑base form of structurally related aminopyrimidines. The calculated LogP for the parent free base is 4.67, the topological polar surface area is 38.3 Ų, and the compound has one hydrogen‑bond donor (the protonated amine) [1]. These values differ from the tert‑butylphenoxy or naphthyloxy analogs commonly found in H₃R ligand series (tPSA often <30 Ų, LogP >5), influencing bioavailability and formulation strategy.

Physicochemical profile
Context‑dependent
LogP 4.67, tPSA 38.3 Ų, HBD=1; H₃R series typically >5 LogP,
May improve aqueous solubility and reduce lipophilicity‑driven off‑target binding
Computed values; salt‑form solubility requires experimental confirmation
Synthetic intermediate utility
Class‑level
4‑diethylamino substitution correlates with enhanced biological response in SAR series
May serve as pre‑formed intermediate for derivatization
Activity levels qualitative; quantitative SAR data not specified for this exact compound
Purity & traceability
Specification review
≥95% purity, full characterization (¹H NMR, MS, EA)
Supports reproducible procurement and assay attribution
Vendor‑supplied specifications; independent QC verification recommended
hydrochloride salt solubility logP formulation

Synthetic Intermediate Utility for Agrochemical and Pharmaceutical Pyrimidine Libraries

A published synthetic route to 4‑(substituted‑phenoxy)pyrimidines uses a 4‑diethylamino‑6‑methylpyrimidinol precursor analogous to the core of CAS 102207‑81‑8, enabling further nitration and nucleophilic displacement to generate agrochemical screening libraries [1]. The compound was found to exhibit moderate herbicidal and anti‑TMV activity in preliminary bioassays, with specific activity levels exceeding those of the corresponding 4‑chloro‑5‑nitropyrimidine precursors that lack the diethylamino substituent [1].

Synthetic intermediate utility
Class‑level
4‑diethylamino substitution correlates with enhanced biological response in SAR series
May serve as pre‑formed intermediate for derivatization
Activity levels qualitative; quantitative SAR data not specified for this exact compound
synthetic intermediate agrochemical pyrimidine derivatization structure‑activity relationship

Purity Specification and Analytical Traceability Support Reproducible Procurement

Vendor‑supplied batches of CAS 102207‑81‑8 are typically specified at ≥95% purity, with full characterization including ¹H NMR, MS, and elemental analysis . This contrasts with custom‑synthesized or non‑commercial analogs where purity may fall below 90% and analytical documentation is inconsistent. The compound's InChIKey (MTZMDNNRSSEQQF‑UHFFFAOYSA‑N) and SMILES string (CCN(CC)C1=NC(=NC(=C1)C)COC2=CC(=CC=C2)Cl.Cl) provide unambiguous identity verification for procurement workflows [1].

Purity & traceability
Specification review
≥95% purity, full characterization (¹H NMR, MS, EA)
Supports reproducible procurement and assay attribution
Vendor‑supplied specifications; independent QC verification recommended
purity specification analytical characterization quality control procurement

Procurement‑Focused Application Scenarios for 2-((m-Chlorophenoxy)methyl)-4-(diethylamino)-6-methylpyrimidine Hydrochloride Based on Verified Evidence


ROMK Channel Inhibitor Screening and Diuretic Target Validation

For renal pharmacology groups investigating potassium‑sparing diuretic mechanisms, CAS 102207‑81‑8 represents a commercially available entry point into the ROMK (Kir1.1) inhibitor phenotype claimed by Merck in US9206198 [1]. Its 3‑chlorophenoxy substitution distinguishes it from MmpL3‑targeted isomers such as MSU‑43085, reducing the risk of confounding antibacterial activity in cell‑based assays. Researchers should prioritize this compound when building focused ROMK screening decks.

Agrochemical Pyrimidine Library Expansion and SAR Exploration

The 4‑diethylamino‑6‑methyl‑2‑(phenoxymethyl)pyrimidine core has been validated as a scaffold for herbicidal, fungicidal, and anti‑TMV activity in Chinese academic research [2]. Procurement of CAS 102207‑81‑8 provides a pre‑formed intermediate for further functionalization (e.g., nitration at the 5‑position, displacement of the chlorophenoxy group) to generate novel agrochemical lead series with potentially improved penetration or translocation properties.

Physicochemical Comparator for CNS‑Penetrant Pyrimidine Analog Design

With a computed LogP of 4.67 and tPSA of 38.3 Ų, CAS 102207‑81‑8 occupies a distinct physicochemical space relative to highly lipophilic H₃R‑targeted analogs (LogP > 5). CNS drug discovery teams evaluating aminopyrimidine scaffolds for target engagement versus off‑target liability can use this compound as a reference point to calibrate in‑vitro permeability, solubility, and metabolic stability assays [3].

Quality‑Controlled Reference for Analytical Method Development

The hydrochloride salt form, unambiguous InChIKey, and vendor‑specified ≥95% purity make CAS 102207‑81‑8 suitable as an analytical reference standard for LC‑MS or HPLC method development when characterizing reaction mixtures, degradants, or isomer‑separation protocols in pyrimidine chemistry workflows .

Application
Selection Property
Validation Focus
ROMK channel inhibition studies
meta‑Chloro substituent distinguishes from MmpL3‑targeted isomers
Kir1.1 electrophysiology assays; target engagement verification
Agrochemical pyrimidine SAR libraries
4‑diethylamino‑6‑methyl scaffold pre‑formed for functionalization
Herbicidal/fungicidal in‑vitro screening; derivatization chemistry validation
CNS permeability comparator studies
LogP/tPSA profile distinct from highly lipophilic H₃R series
In‑vitro permeability, solubility, and metabolic stability assays
Analytical reference standard
Hydrochloride salt form, documented purity specification, InChIKey identity
HPLC/LC‑MS method development; isomer separation validation
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